Spiro[indoline-3,4'-piperidin]-2-one hydrochloride
Description
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMLWOZVQXZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625284 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356072-46-3, 252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidine]-2(1H)-one
The initial step involves the alkylation of oxindole with benzylbis(2-chloroethyl)amine under anhydrous conditions. Sodium hydride (3.0 eq.) in tetrahydrofuran (THF) facilitates the formation of the spirocyclic intermediate at 90°C over 15 hours. The reaction proceeds via nucleophilic attack of the oxindole anion on the bis-electrophilic amine, followed by intramolecular cyclization. Purification via silica-gel chromatography (chloroform:methanol = 20:1) yields the benzylated product in 44.6% as a yellow amorphous solid.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Oxindole, Benzylbis(2-chloroethyl)amine |
| Base | Sodium hydride (3.0 eq.) |
| Solvent | THF |
| Temperature | 90°C |
| Reaction Time | 15 hours |
| Yield | 44.6% |
Debenzylation via Catalytic Hydrogenation
The benzyl group is removed using 10% palladium on activated carbon under a hydrogen atmosphere in methanol. Stirring at room temperature for 15 hours achieves near-quantitative conversion, with subsequent filtration and concentration yielding spiro[indoline-3,4'-piperidin]-2(1H)-one. Recrystallization from diisopropyl ether (DIPE) and acetonitrile enhances purity, affording the free base in 78–90.2% yield. Protonation with hydrochloric acid generates the hydrochloride salt, confirmed by -NMR (400 MHz, CDCl): δ 1.73–1.78 (m, 2H), 1.88–1.94 (m, 2H), 3.06–3.12 (m, 2H), 3.35–3.41 (m, 2H).
Optimization Insights:
-
Catalyst Loading : 10% Pd/C (0.18 g per 5 g substrate) balances activity and cost.
-
Solvent Choice : Methanol ensures high solubility of intermediates and facile catalyst recovery.
Alternative Cyclization Route via Dianion Alkylation
Formation of Ethyl 1'-Methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate
A modified approach employs ethyl 2-oxindoline-5-carboxylate as the starting material. Treatment with sodium hydride (4.5 eq.) in dimethylformamide (DMF) at 0°C generates a dianion, which reacts with dichloethylamine hydrochloride to form the spirocyclic framework. Cyclization at room temperature for 5 hours yields the methyl-protected intermediate in 65%, circumventing the need for chromatographic purification.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 2-oxindoline-5-carboxylate |
| Base | Sodium hydride (4.5 eq.) |
| Solvent | DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 5 hours |
| Yield | 65% |
Demethylation and Salt Formation
The methyl group is cleaved using 2,2,2-trichloroethylchloroformate in 1,2-dichloroethane, followed by zinc reduction in acetic acid. Subsequent Boc protection and saponification yield the free amine, which is protonated with HCl to form the hydrochloride salt. This method achieves an overall yield of 35% over eight steps, demonstrating scalability despite moderate efficiency.
Comparative Analysis of Methodologies
Yield and Practicality
Purification Strategies
-
Chromatography : Essential for isolating the benzylated intermediate in Method 1.
-
Recrystallization : Preferred in Method 2 to purify the final hydrochloride salt.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirooxindoles.
Reduction: Reduction reactions can modify the indoline or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure .
Major Products
The major products formed from these reactions include functionalized spirooxindoles, spiro[indoline-3,4’-pyridines], and spiro[indoline-3,4’-pyridinones], depending on the specific reagents and conditions used .
Scientific Research Applications
Antidepressant and Anticonvulsant Properties
Research indicates that spiro[indoline-3,4'-piperidin]-2-one derivatives exhibit notable antidepressant and anticonvulsant activities. For instance, compounds derived from this structure have been shown to inhibit tetrabenazine-induced depression in animal models, demonstrating their potential as antidepressants. Specifically, doses of 3.2 mg/kg and 4.0 mg/kg were effective in producing a 50% inhibition of ptosis in mice . Additionally, the compound has been evaluated for its anticonvulsant effects, showing protective efficacy against supramaximal electroshock (SES) at doses around 17.3 mg/kg .
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of spiro[indoline-3,4'-piperidin]-2-one derivatives against various human cancer cell lines. For example, synthesized analogs demonstrated significant activity against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines . One study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil and sunitinib, indicating their potential as anticancer agents .
Anti-SARS-CoV-2 Properties
Emerging research has also explored the antiviral capabilities of spiro[indoline-3,4'-piperidin]-2-one derivatives against SARS-CoV-2. Some compounds showed enhanced potency compared to standard antiviral treatments, suggesting their potential role in COVID-19 therapeutic strategies .
Synthetic Methodologies
The synthesis of spiro[indoline-3,4'-piperidin]-2-one hydrochloride has been achieved through various innovative methods. Notably, azomethine dipolar cycloaddition reactions have been employed to create diverse analogs with varying biological activities . These synthetic approaches not only enhance the yield but also allow for the exploration of structure-activity relationships (SAR) that are crucial for optimizing pharmacological properties.
Chemical Properties and Characterization
The compound is characterized by a molecular weight of 238.71 g/mol and a chemical formula of C₁₂H₁₅ClN₂O . Its physical properties include being a solid at room temperature with a purity level of 98%, making it suitable for research applications .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| US4477667A | Demonstrated antidepressant effects in animal models | Antidepressant |
| RSC Advances | Significant antiproliferative activity against MCF7 and A431 cell lines | Anticancer |
| Nature Scientific Reports | Potent anti-SARS-CoV-2 activity compared to standard treatments | Antiviral |
Mechanism of Action
The mechanism of action of spiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a ligand for the vesicular acetylcholine transporter, which plays a crucial role in neurotransmitter release . The compound’s effects are mediated through its binding to this transporter, influencing acetylcholine signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Modifications
Spiro[indoline-3,4-piperidine]-2-one Derivatives (A1-A4, B1-B7, C1-C4)
- Structural Differences: Derivatives A1-A4 incorporate aminopyridine groups, while B1-B7 replace piperidine with cyclopropane, and C1-C4 substitute indoline with benzomorpholine .
- Functional Impact: Aminopyridine Derivatives (A1-A4): Enhance kinase inhibition (e.g., c-Met/ALK dual inhibition) via improved target binding . Cyclopropane Derivatives (B1-B7): Increased steric hindrance may reduce metabolic degradation but lower solubility compared to the hydrochloride salt . Benzomorpholine Derivatives (C1-C4): Altered ring systems may shift selectivity toward non-oncological targets (e.g., antimicrobial activity) .
6-Chloro and 5-Fluoro Derivatives
- 6-Chlorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride : Additional chlorine at position 6 improves binding to hydrophobic kinase pockets (e.g., c-Met) but may increase toxicity risks .
- 5-Fluorothis compound : Fluorine substitution enhances metabolic stability and bioavailability through reduced cytochrome P450 interactions .
Anticancer Activity
- Key Insight: The hydrochloride form serves as a precursor for optimized derivatives like SMU-B, which exhibit sub-10 nM IC50 values due to aminopyridine substitutions .
Antimicrobial Activity
Biological Activity
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is a spirocyclic compound notable for its unique structural combination of an indoline and a piperidine ring system. Its molecular formula is with a molecular weight of 232.71 g/mol. This compound has garnered attention in pharmacology due to its significant biological activities, particularly as a selective sigma receptor ligand, which may have implications for treating various neurological conditions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with sigma receptors. These receptors are implicated in numerous neurological processes and are associated with conditions such as depression and schizophrenia. The compound's affinity for these receptors suggests potential therapeutic applications in neuropharmacology.
Key Biological Activities:
While specific mechanisms of action for this compound remain largely uncharacterized, its classification as a sigma receptor ligand suggests that it may modulate neurotransmitter systems, influencing mood and behavior. Further research is necessary to elucidate the precise biochemical pathways involved.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spiro[indoline-3'-piperidin]-2-one | Similar spirocyclic structure | Different substitution patterns on the indole |
| Spiro[3H-indole-3,4'-piperidin]-2(1H)-one | Indole instead of indoline | Exhibits distinct biological activity profiles |
| 1-Azabicyclo[2.2.2]octan-3-one | Bicyclic structure | Lacks the spirocyclic nature but shares pharmacological relevance |
| 4-(Piperidin-1-yl)butanamide | Linear piperidine derivative | More straightforward synthesis route |
The unique binding properties and structural conformation of this compound differentiate it from other similar compounds, potentially offering novel therapeutic avenues.
Case Studies and Research Findings
Research has indicated that compounds within the same class as this compound have demonstrated significant biological activities:
- Antidepressant Activity: A related compound demonstrated an effective dose (ED50) of 7.8 mg/kg in potentiating 5-L-hydroxytryptophan activity in animal models .
- Anticonvulsant Properties: Another study reported that certain derivatives provided 50% protection against supramaximal electroshock at doses ranging from 17.3 mg/kg .
- Cytotoxicity Studies: While direct studies on this compound are sparse, analogs have shown promising antiproliferative effects against various cancer cell lines, indicating potential for further exploration in oncology .
Q & A
Basic: What are the optimal synthetic routes for Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The compound can be synthesized via green chemistry approaches using ionic liquids like [NMP]H₂PO₄ as a solvent, which minimizes environmental impact. For example, reactions involving isothiocyanates, aminopyrazoles, and 1,3-dicarbonyl compounds in water-ethanol mixtures at 80°C achieve yields up to 92% . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to confirm completion.
- Purification : Recrystallization in ethanol to achieve >90% purity.
- Characterization : Use ¹H/¹³C NMR, IR, and mass spectrometry for structural validation .
Alternative methods include domino reactions using β-amino esters, where substituent electronic effects (e.g., electron-withdrawing groups like Cl or Br) dictate product regioselectivity .
Advanced: How do electronic effects of substituents influence the regioselectivity in the synthesis of Spiro[indoline-3,4'-piperidin]-2-one derivatives?
Methodological Answer:
Substituents on the aniline precursor critically determine product formation. For instance:
- Electron-withdrawing groups (e.g., Cl, Br) favor spiro[indoline-3,4'-pyridine] derivatives via stabilization of intermediate carbocations.
- Electron-donating groups (e.g., OMe, Me) promote spiro[indoline-3,4'-pyridinone] formation due to enhanced nucleophilicity at specific positions .
Researchers should systematically vary substituents and analyze outcomes using GC-MS and X-ray crystallography to validate structural assignments .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms spirocyclic connectivity.
- IR Spectroscopy : Validates carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., CCDC: 843674) .
- HPLC-MS : Ensures purity (>95%) and detects trace impurities .
Advanced: What in vitro and in vivo assays are critical for evaluating the efficacy of Spiro[indoline-3,4'-piperidin]-2-one derivatives as kinase inhibitors?
Methodological Answer:
- In Vitro :
- Kinase Inhibition Assays : Measure IC₅₀ values against c-Met/ALK using fluorescence polarization or ELISA-based phosphorylation assays .
- Cellular PD Studies : Monitor c-Met phosphorylation inhibition in cancer cell lines (e.g., GTL-16 gastric carcinoma) via Western blotting .
- In Vivo :
- Xenograft Models : Administer orally (e.g., 50 mg/kg/day) and assess tumor growth inhibition (>50%) over 21 days .
- Toxicity Profiling : Evaluate liver/kidney function and body weight changes to determine therapeutic index .
Advanced: How should researchers address discrepancies in synthetic yields or product distributions reported in different studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Solvent Systems : Polar aprotic solvents (e.g., THF) vs. ionic liquids ([NMP]H₂PO₄) .
- Catalysts : Acidic vs. basic conditions altering reaction pathways.
- Temperature : Lower temperatures (−78°C) for intermediates vs. reflux for cyclization .
Resolution Strategies : - Reproduce conditions with rigorous parameter control.
- Use LC-MS to track byproduct formation and optimize stoichiometry .
Basic: What safety protocols are recommended for handling this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from moisture and oxidizers. Refer to GHS classifications (e.g., H315-H319 for skin/eye irritation) .
Advanced: How does halogen substitution (e.g., Br, Cl) modulate the biological activity of Spiro[indoline-3,4'-piperidin]-2-one analogs?
Methodological Answer:
Halogens enhance binding affinity and metabolic stability:
- 6-Bromo Derivatives : Improve c-Met/ALK dual inhibition (e.g., compound 5b, IC₅₀ <10 nM) by forming halogen bonds with kinase hinge regions .
- Chloro Substituents : Increase p53-MDM2 interaction inhibition (e.g., IC₅₀ reduction from 1.2 µM to 0.4 µM) via hydrophobic interactions .
Methodology : - Synthesize halogenated analogs via LiHMDS-mediated alkylation .
- Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: What analytical techniques are employed to determine purity in the presence of structurally related impurities?
Methodological Answer:
- HPLC with UV/ELSD Detection : Resolve isomers (e.g., spiro vs. non-spiro products) using C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Compare impurity peaks (e.g., residual benzyl groups from intermediates) .
- Reference Standards : Cross-validate against certified impurities (e.g., risperidone intermediates) listed in pharmacopeial guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
